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Compound of Interest

Compound Name:
1,2-Benzisoxazole, 5-chloro-3-

methyl-

CAS No.: 28909-34-4

Cat. No.: B3350600 Get Quote

Executive Summary
5-Chloro-3-methyl-1,2-benzisoxazole (CAS: 36953-39-4) is a pharmacophore scaffold used in

the synthesis of atypical antipsychotics and anticonvulsants. Its spectral signature is distinct

from its acyclic precursors, specifically the 2-hydroxy-5-chloroacetophenone oxime.

Accurate determination of the UV absorption maxima (

) is essential for:

Reaction Monitoring: Confirming cyclization of the oxime.

HPLC Method Development: Selecting the optimal detection wavelength to maximize signal-

to-noise ratios.

Purity Profiling: Distinguishing the product from phenolic impurities.

Spectral Profile & Absorption Maxima
The UV-Vis spectrum of 5-chloro-3-methylbenzisoxazole in methanol typically exhibits two

primary absorption bands characteristic of the benzo-fused isoxazole system.

Typical Absorption Data
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Band Assignment
Wavelength (

)

Molar Absorptivity (

)

Electronic
Transition

Primary (K-Band) 254 – 258 nm
High (

)

(Benzenoid/Heterocyc

lic)

Secondary (B-Band) 298 – 302 nm
Moderate (

)
(Fine structure)

Note: Values are solvent-dependent. A bathochromic shift of 2–5 nm is often observed in polar

aprotic solvents (e.g., DMSO) compared to methanol.

Mechanism of Absorption
The 1,2-benzisoxazole core possesses a continuous cyclic

-electron system. The 5-chloro substituent acts as an auxochrome, donating electron density
into the ring via the mesomeric effect (+M), which causes a red shift (bathochromic) relative to
the unsubstituted parent compound (Parent

nm). The 3-methyl group contributes a minor hyperchromic effect.

Comparative Analysis: Product vs. Precursor
The most critical challenge in synthesizing this compound is differentiating it from the starting

material, 2-hydroxy-5-chloroacetophenone oxime.

The "pH-Shift" Validation Protocol
This is a self-validating experimental check. The precursor contains a free phenolic hydroxyl

group, while the product (benzisoxazole) does not.
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Feature
5-Chloro-3-
methylbenzisoxazole
(Product)

2-Hydroxy-5-
chloroacetophenone
Oxime (Precursor)

Chromophore Fused Bicyclic Aromatic Acyclic Conjugated Phenol

Neutral pH UV nm nm

Alkaline pH (0.1 N NaOH) No Shift (Spectrum Stable)

Red Shift (

moves to

nm)

Explanation
Ether linkage is chemically

inert to mild base.

Phenolic proton deprotonates,

forming a phenolate anion with

extended conjugation.

Expert Insight: If your sample exhibits a significant spectral shift upon adding a drop of NaOH,

the cyclization is incomplete.

Experimental Methodologies
Protocol A: Determination of
Objective: Accurate spectral characterization for analytical standards.

Stock Preparation: Dissolve 10 mg of 5-chloro-3-methylbenzisoxazole in 100 mL of HPLC-

grade Methanol (Concentration:

).

Working Standard: Dilute 1.0 mL of Stock into 10 mL of Methanol (

).

Blanking: Use pure HPLC-grade Methanol in the reference cell.

Scanning:
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Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or

equivalent).

Range: 200 nm to 400 nm.

Scan Speed: Medium (approx. 200 nm/min).

Slit Width: 1.0 nm.

Data Processing: Determine the peak maxima using the first derivative method (

) to resolve overlapping bands.

Protocol B: HPLC Detection Wavelength Selection
Objective: Optimize sensitivity for impurity profiling.

For Trace Impurities: Use 254 nm.[1] This aligns with the intense K-band, providing

maximum sensitivity for low-level detection.

For Assay/Purity: Use 300 nm. This aligns with the secondary band. While less sensitive, it is

more selective and less prone to interference from solvent cut-offs or non-conjugated

aliphatic impurities.

Visualizations
Synthesis and Spectral Monitoring Pathway
The following diagram illustrates the chemical transformation and the logic for UV monitoring.
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Caption: Logical workflow for distinguishing the target benzisoxazole from its oxime precursor

using UV spectral shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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